5-Amino-2-(p-methoxyanilino)benzenesulphonic acid
Overview
Description
5-Amino-2-(p-methoxyanilino)benzenesulphonic acid is a chemical compound . It is also known as 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 35 bonds. These include 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 sulfonic (thio-/dithio-) acid .Physical and Chemical Properties Analysis
This compound contains a total of 34 atoms. These include 14 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Antiviral Activities
Research has shown that certain derivatives related to 5-Amino-2-(p-methoxyanilino)benzenesulphonic acid have antiviral activities. For instance, diamino pyrimidine derivatives have been investigated for their inhibitory effects on retrovirus replication in cell culture, demonstrating significant potential for HIV treatment (Hocková et al., 2003).
Materials Science and Polymer Chemistry
The compound's derivatives have been used in materials science, particularly in the preparation of composite materials. For example, π-conjugated polymers incorporating derivatives similar to this compound have been synthesized for their unique optical properties, contributing to advancements in materials science (Kubo et al., 2005).
Photodynamic Therapy for Cancer Treatment
Derivatives of this compound have been explored for their potential in photodynamic therapy, a cancer treatment method. New zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, have shown high singlet oxygen quantum yield, indicating their usefulness as photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Biosynthesis of Natural Products
The biosynthesis of natural products derived from similar chemical structures has been studied, highlighting the role of such compounds in the production of a wide range of bioactive molecules. This research provides insights into the natural synthesis pathways and potential applications in drug discovery and development (Kang et al., 2012).
Properties
IUPAC Name |
5-amino-2-(4-methoxyanilino)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-19-11-5-3-10(4-6-11)15-12-7-2-9(14)8-13(12)20(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWELRXOUPXKKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955419 | |
Record name | 5-Amino-2-(4-methoxyanilino)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33836-66-7 | |
Record name | 5-Amino-2-[(4-methoxyphenyl)amino]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33836-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(p-methoxyanilino)benzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033836667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-(4-methoxyanilino)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-(p-methoxyanilino)benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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